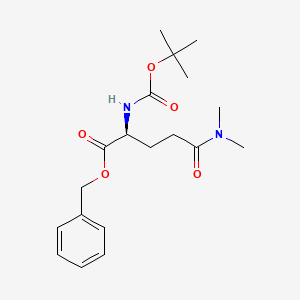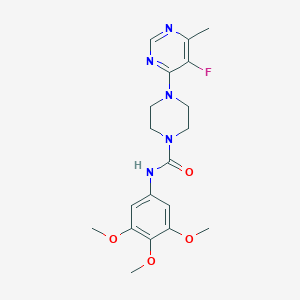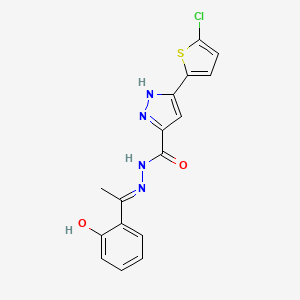
(E)-3-(5-chlorothiophen-2-yl)-N'-(1-(2-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(5-chlorothiophen-2-yl)-N'-(1-(2-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C16H13ClN4O2S and its molecular weight is 360.82. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(5-chlorothiophen-2-yl)-N'-(1-(2-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(5-chlorothiophen-2-yl)-N'-(1-(2-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Carbohydrazide-pyrazole compounds have been investigated for their corrosion protection behavior. A study demonstrated that similar compounds exhibit significant inhibition efficiency towards the corrosion of mild steel in acidic solutions. This is attributed to the adsorption of the compounds onto the steel surface, forming a protective layer that impedes corrosion processes. The research utilized electrochemical methods and computational approaches to understand the adsorption and inhibition mechanisms, highlighting their potential in industrial applications to enhance material durability and longevity (Paul, Yadav, & Obot, 2020).
Antidepressant Activity
Pyrazole carbohydrazide derivatives have also been explored for their antidepressant activities. The synthesis and evaluation of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides demonstrated promising antidepressant effects in preclinical models. These compounds reduced immobility time in animal tests, suggesting their potential as therapeutic agents for depression. The study involved structural characterization, in silico toxicity evaluation, and behavioral investigations to ascertain their efficacy and safety profile (Mathew, Suresh, & Anbazhagan, 2014).
Anticancer and Antiviral Activities
Research on pyrazole- and isoxazole-based heterocycles has shown their potential in medicinal chemistry, particularly in anti-HIV-1 and anticancer applications. Synthesis and evaluation of these compounds have yielded promising results against Herpes simplex type-1 (HSV-1) and various cancer cell lines. The studies focus on the development of novel compounds with enhanced biological activities, supported by detailed synthetic, spectroscopic, and biological data, aiming to contribute to the discovery of new therapeutic agents (Dawood et al., 2011).
Synthesis and Characterization of Heterocycles
The synthesis of novel heterocyclic compounds incorporating the pyrazole moiety has been extensively studied for their diverse pharmacological properties. These efforts include the development of new synthetic methodologies and the exploration of their biological activities, such as antimicrobial, anticancer, and enzyme inhibition effects. The research encompasses a broad range of techniques for characterizing and evaluating the synthesized compounds, contributing to the advancement of heterocyclic chemistry and drug discovery (Gomha, Edrees, & Altalbawy, 2016).
Eigenschaften
IUPAC Name |
5-(5-chlorothiophen-2-yl)-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c1-9(10-4-2-3-5-13(10)22)18-21-16(23)12-8-11(19-20-12)14-6-7-15(17)24-14/h2-8,22H,1H3,(H,19,20)(H,21,23)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWLPHWGGFAPJF-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=NNC(=C1)C2=CC=C(S2)Cl)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NNC(=C1)C2=CC=C(S2)Cl)/C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-chlorothiophen-2-yl)-N'-(1-(2-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-Dichloro-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyridine](/img/structure/B2835052.png)

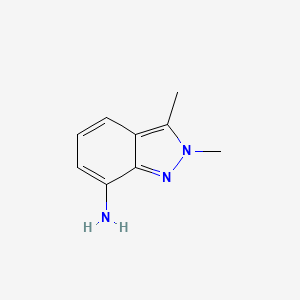
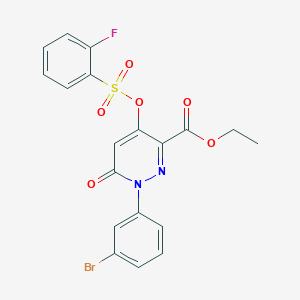
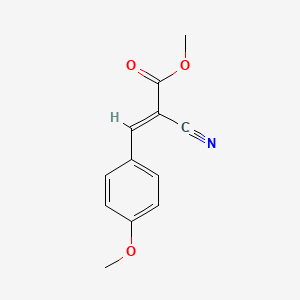

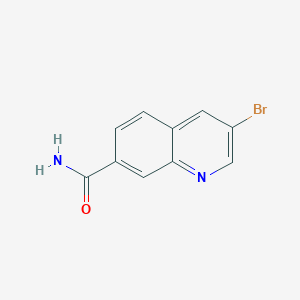
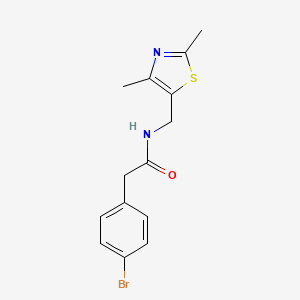
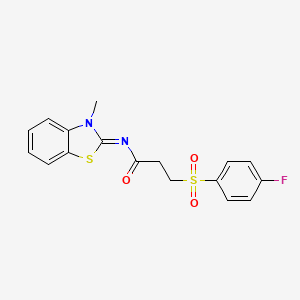
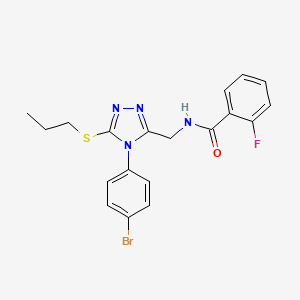

![2-Cyclopropyl-5-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2835065.png)
